N~1~-(4-chlorobenzyl)-N~2~-(1,3-thiazol-2-yl)ethanediamide
Description
N¹-(4-Chlorobenzyl)-N²-(1,3-thiazol-2-yl)ethanediamide is a diamide derivative featuring a 4-chlorobenzyl group attached to one nitrogen atom of an ethanediamide backbone and a 1,3-thiazol-2-yl moiety on the other nitrogen. This compound’s structural complexity arises from the combination of aromatic (chlorobenzyl) and heterocyclic (thiazole) components, which confer distinct physicochemical and biological properties.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(1,3-thiazol-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c13-9-3-1-8(2-4-9)7-15-10(17)11(18)16-12-14-5-6-19-12/h1-6H,7H2,(H,15,17)(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCMDWCFCCOFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NC2=NC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N~2~-(1,3-thiazol-2-yl)ethanediamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Benzylation: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and an appropriate nucleophile.
Amidation: The final step involves the formation of the ethanediamide linkage, which can be achieved through the reaction of the benzylated thiazole with an appropriate diamine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-chlorobenzyl)-N~2~-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N~1~-(4-chlorobenzyl)-N~2~-(1,3-thiazol-2-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N~2~-(1,3-thiazol-2-yl)ethanediamide depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
The compound’s uniqueness lies in its ethanediamide core and specific substituents . Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents/Functional Groups | Key Differentiators |
|---|---|---|---|
| N¹-(4-Chlorobenzyl)-N²-(1,3-thiazol-2-yl)ethanediamide | Ethanediamide | 4-Chlorobenzyl, thiazol-2-yl | Diamide linkage; dual aromatic-heterocyclic motifs |
| 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide [14] | Acetamide | 4-Chlorophenyl, thiazol-2-yl | Monoamide vs. diamide; phenyl vs. benzyl |
| N-(2-Chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide [2] | Ethanediamide | 2-Chlorophenyl, 4-methylphenyl-thiazole | Ethyl spacer; methylphenyl substitution |
| N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide [15] | Isobutyramide | 4-Chlorobenzylthio, thiadiazole | Thiadiazole ring; thioether linkage |
| N-(4-Chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide [6] | Benzamide | Chlorobenzo[d]thiazole, methylthio-benzoyl | Benzothiazole core; methylthio group |
Physicochemical Properties
- Solubility: The diamide structure of the target compound may reduce solubility in aqueous media compared to monoamides (e.g., acetamide derivatives) due to increased hydrogen-bonding capacity .
- Melting Points : Compounds with rigid substituents (e.g., dichlorophenyl in [14]) exhibit higher melting points (>450 K) due to stronger intermolecular forces, whereas flexible substituents (e.g., ethyl spacers in [2]) lower thermal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
